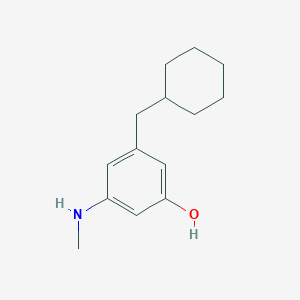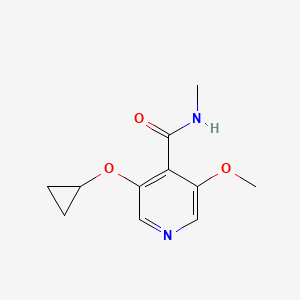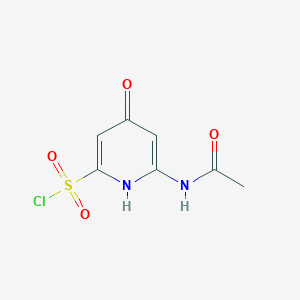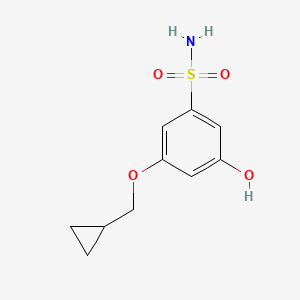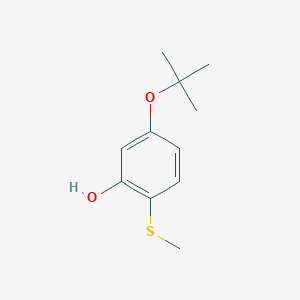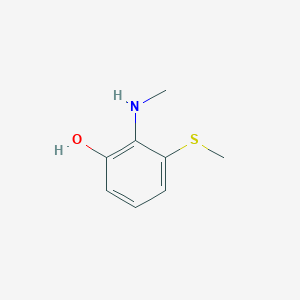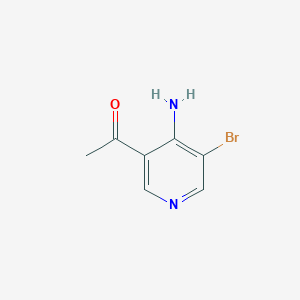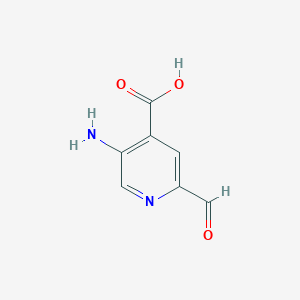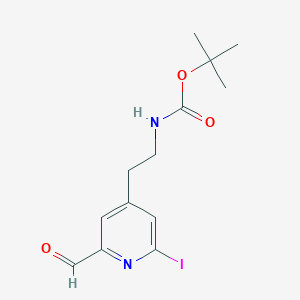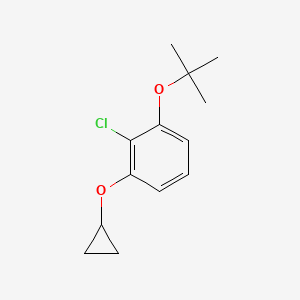
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of a tert-butoxy group, a chloro substituent, and a cyclopropoxy group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include hydrogen chloride for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research involving the compound may provide insights into the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in substitution reactions, the chloro substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In hydrolysis reactions, the tert-butoxy group is cleaved to form the corresponding alcohol .
Comparison with Similar Compounds
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be compared with other similar compounds, such as:
tert-Butyl chloride: An organochloride with the formula (CH3)3CCl, used as a precursor to other organic compounds.
1,1,2-Trichloromethane: A compound with similar substitution reactions involving chloro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)16-11-6-4-5-10(12(11)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
UEAPMDUDPYMSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


